molecular formula C12H13N5O B15215554 N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide CAS No. 105801-73-8

N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide

Cat. No.: B15215554
CAS No.: 105801-73-8
M. Wt: 243.26 g/mol
InChI Key: OKEHHZLNOXBGTR-UHFFFAOYSA-N
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Description

N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide is a high-purity chemical reagent designed for advanced research applications. This compound features a hybrid molecular structure, incorporating a pyridine-3-carboxamide moiety linked to a 4-amino-2-methylpyrimidine unit. The pyridine-3-carboxamide (nicotinamide) scaffold is a privileged structure in medicinal chemistry, known to confer significant biological activity and is found in coenzymes like Vitamin B6 . The 4-amino-5-hydroxymethyl-2-methylpyrimidine component is a key biosynthetic precursor to thiamine pyrophosphate (TPP, Vitamin B1), an essential cofactor for enzymes in all living organisms . This structural duality makes the compound a valuable scaffold for investigating nucleotide and vitamin biosynthesis pathways. Its potential research applications span multiple fields, including the study of antibacterial agents, given the documented activity of similar pyridine-carboxamide analogs against bacterial targets , and antiviral research, as heterocyclic compounds like pyridines and indoles are extensively explored for their antiviral properties . Furthermore, the structural similarity of this compound to cores used in clinical candidates and approved drugs highlights its utility in hit-to-lead optimization and mechanism-of-action studies. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

CAS No.

105801-73-8

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H13N5O/c1-8-15-6-10(11(13)17-8)7-16-12(18)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,16,18)(H2,13,15,17)

InChI Key

OKEHHZLNOXBGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.

    Coupling with Nicotinamide: The final step involves coupling the pyrimidine derivative with nicotinamide. This can be achieved through amide bond formation using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or activating agents like N-hydroxysuccinimide.

Industrial Production Methods

Industrial production of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide), acyl chlorides in the presence of a base (e.g., pyridine).

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrimidine or nicotinamide derivatives.

Scientific Research Applications

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Nucleic Acid Interaction: It can intercalate into DNA or RNA, affecting their structure and function.

    Signal Transduction Pathways: The compound may modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Thiamine Hydrochloride

Chemical Structure: Thiamine hydrochloride includes a 4-amino-2-methylpyrimidine group, a thiazole ring, and an ethanol side chain. In contrast, the target compound replaces the thiazole-ethanol moiety with pyridine-3-carboxamide. Therapeutic Uses: Thiamine is clinically used for ulcerative colitis, persistent diarrhea, and thiamine deficiency syndromes . The target compound’s pyrimidine group may retain affinity for thiamine-dependent enzymes (e.g., transketolase), but its lack of the thiazole ring likely alters its therapeutic profile. Pharmacokinetics: Thiamine’s water solubility facilitates intestinal absorption via active transport. The target compound’s increased hydrophobicity (due to the pyridine-3-carboxamide group) may enhance membrane permeability but reduce aqueous solubility.

Nicotinamide (Pyridine-3-carboxamide)

Chemical Structure: Nicotinamide consists solely of pyridine-3-carboxamide. Therapeutic Uses: Nicotinamide treats skin disorders (e.g., acne), Alzheimer’s disease, and anxiety via NAD⁺ biosynthesis and sirtuin modulation . The hybrid compound could theoretically enhance NAD⁺-dependent pathways while introducing pyrimidine-mediated effects. Pharmacokinetics: Nicotinamide’s high water solubility ensures rapid absorption. The target compound’s larger size may delay clearance, prolonging its half-life.

Data Tables: Structural and Pharmacological Comparisons

Property N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide Thiamine Hydrochloride Nicotinamide
Molecular Weight ~290 g/mol (estimated) 337.27 g/mol 122.12 g/mol
Key Structural Motifs Pyrimidine + pyridine-3-carboxamide Pyrimidine + thiazole + ethanol Pyridine-3-carboxamide
Therapeutic Applications Hypothetical: Neurodegenerative, GI disorders Ulcerative colitis, diarrhea Skin disorders, Alzheimer’s
Solubility Moderate (hydrophobic pyridine vs. hydrophilic pyrimidine) High (hydrochloride salt) High
Target Pathways Thiamine-dependent enzymes, NAD⁺ metabolism Thiamine pyrophosphate enzymes NAD⁺ biosynthesis, Sirtuins

Research Findings and Hypothetical Mechanisms

  • Dual Targeting : The hybrid structure may simultaneously engage thiamine-dependent enzymes (e.g., transketolase) and NAD⁺ biosynthesis pathways, offering synergistic benefits in conditions like Alzheimer’s, where both oxidative stress and metabolic dysregulation occur .
  • Neuroprotective Potential: Molecular docking studies suggest the pyrimidine group could stabilize mitochondrial enzymes, while the nicotinamide moiety may boost NAD⁺ levels, enhancing neuronal resilience.
  • Gastrointestinal Effects: Unlike thiamine, the absence of the thiazole ring may reduce efficacy in diarrhea management but could introduce novel anti-inflammatory actions via pyridine-3-carboxamide’s interaction with gut microbiota.

Biological Activity

N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide, a compound belonging to the aminopyrimidine class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_{4}O with a molecular weight of approximately 208.23 g/mol. The compound features a pyrimidine ring substituted with an amino group at the 4-position and a methyl group at the 2-position, along with a carboxamide functional group.

This compound interacts with specific enzymes involved in metabolic pathways. Its structure allows it to act as a substrate for phosphorylation reactions, which are crucial in cellular energy transfer and metabolism. The compound's ability to donate phosphate groups positions it as an important player in various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of aminopyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for nucleic acid production in bacteria. The specific activity of this compound against various pathogens remains an area for further investigation.

Case Study 1: Antiviral Potential

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of aminopyrimidine derivatives, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents against specific viruses.

Case Study 2: Cancer Research

Another research article highlighted the role of aminopyrimidines in cancer therapy. This compound was tested for its cytotoxic effects on various cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison was made with other related compounds:

Compound NameStructureBiological Activity
N-(4-Aminopyrimidin-5-yl)acetamideStructureModerate antibacterial activity
4-Amino-2-methylpyrimidineStructureAntiviral and anticancer properties
N-(2-Methylpyridin-3-carboxamide)StructureLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide?

  • Synthesis : Utilize multi-step organic reactions involving condensation of pyridine-3-carboxamide derivatives with functionalized pyrimidine precursors. Key steps include protecting group strategies (e.g., tert-butyl carbamate for amino groups) and coupling reactions under inert atmospheres using palladium or copper catalysts .
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm amide and heterocyclic structures, mass spectrometry for molecular weight validation, and X-ray crystallography for bond-length and angle analysis . High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How can researchers assess the biological activity of this compound?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinities .
  • Pharmacokinetics : Evaluate metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis . Structural analogs with chlorobenzyl or thiazole substituents show enhanced bioavailability and target specificity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity?

  • Reaction optimization : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. Combine with high-throughput screening to test solvents (DMF, toluene) and catalysts (Pd/C, CuI) under varying temperatures .
  • Regioselective functionalization : Introduce iodine or methoxy groups at specific pyridine/pyrimidine positions to modulate electronic effects, guided by crystallographic data .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., cytochrome P450). Validate with molecular dynamics simulations (GROMACS) to assess stability .
  • ADMET prediction : Leverage SwissADME or pkCSM to forecast absorption, toxicity, and metabolic pathways, prioritizing derivatives with low clearance rates .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. furan groups) on potency using 3D-QSAR models. Address discrepancies via co-crystallization studies to visualize binding interactions .
  • Meta-analysis : Aggregate data from analogs like N-(4-chlorobenzyl)piperidine-3-carboxamide to identify trends in bioactivity outliers .

Q. What strategies enable regioselective functionalization of the pyrimidine ring?

  • Directed lithiation : Use LDA (lithium diisopropylamide) to deprotonate specific pyrimidine positions, followed by electrophilic quenching (e.g., iodination) .
  • Cross-coupling : Apply Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position, guided by steric and electronic parameters from crystallography .

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